Crownpak CR

Description

Properties

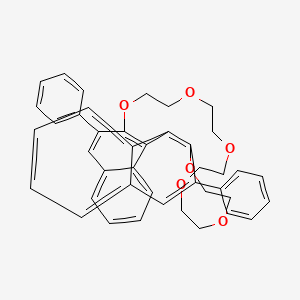

Molecular Formula |

C42H40O6 |

|---|---|

Molecular Weight |

640.8 g/mol |

IUPAC Name |

10,29-diphenyl-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene |

InChI |

InChI=1S/C42H40O6/c1-3-11-31(12-4-1)37-29-33-15-7-9-17-35(33)39-40-36-18-10-8-16-34(36)30-38(32-13-5-2-6-14-32)42(40)48-28-26-46-24-22-44-20-19-43-21-23-45-25-27-47-41(37)39/h1-18,29-30H,19-28H2 |

InChI Key |

AMLDZYCRKRBTAA-UHFFFAOYSA-N |

SMILES |

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C4)C5=C(C(=CC6=CC=CC=C65)C7=CC=CC=C7)OCCOCCO1 |

Canonical SMILES |

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C4)C5=C(C(=CC6=CC=CC=C65)C7=CC=CC=C7)OCCOCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

The Heart of Chiral Recognition: A Technical Deep Dive into the Crownpak CR Stationary Phase

For researchers, scientists, and professionals in drug development, achieving enantiomeric separation is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. The Crownpak CR series of chiral stationary phases (CSPs) stands as a key technology in this field, particularly for the resolution of primary amino compounds. This in-depth technical guide explores the core composition, mechanism, and practical application of the this compound stationary phase, providing a comprehensive resource for its effective utilization.

Core Composition: A Chiral Crown Ether on a Silica (B1680970) Support

The this compound stationary phase is engineered for the enantioselective separation of a specific class of molecules: those containing a primary amino group. The fundamental component of this CSP is a chiral crown ether, which is either physically coated or chemically immobilized onto a 5 µm silica gel support.[1][2][3][4]

There are two main families of this compound columns:

-

This compound(+) and CR(-): These columns feature a chiral crown ether that is coated onto the silica support.[4] The choice between the (+) and (-) versions allows for the inversion of the elution order of the enantiomers.[4]

-

This compound-I(+) and CR-I(-): In this newer generation, the chiral crown ether is immobilized on the silica support.[5] This immobilization provides enhanced stability and allows for the use of a broader range of organic solvents in the mobile phase.[5]

The chiral selector is a derivative of 18-crown-6 (B118740) ether, a synthetic macrocyclic polyether.[6][7] Specifically, it is often based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or contains a binaphthyl unit, which introduces the necessary chirality for enantiomeric recognition.[6][8]

Table 1: this compound Series Specifications

| Feature | This compound(+) / CR(-) | This compound-I(+) / CR-I(-) |

| Chiral Selector | Coated Chiral Crown Ether | Immobilized Chiral Crown Ether |

| Support Material | 5 µm Silica Gel | 5 µm Silica Gel |

| Particle Size | 5 µm | 5 µm |

| USP Classification | L66 (CR(+)) | - |

| Typical Analytes | Primary amines, amino acids | Primary amines, amino acids |

The Mechanism of Chiral Recognition: A Host-Guest Interaction

The enantioselective power of the this compound stationary phase lies in a precise host-guest interaction between the chiral crown ether and the analyte. This interaction is governed by the formation of a diastereomeric complex.

Under acidic mobile phase conditions (typically pH 1 to 2), the primary amino group of the analyte is protonated to form an ammonium (B1175870) ion (-NH₃⁺).[4] This positively charged ammonium ion is then able to fit into the cavity of the crown ether, forming a stable complex through hydrogen bonding and electrostatic interactions.

The chirality of the crown ether creates a three-dimensional environment that preferentially interacts with one enantiomer of the analyte over the other. This difference in the stability of the diastereomeric complexes formed between the stationary phase and the two enantiomers leads to different retention times and, consequently, their separation. With the this compound(+) column, the D-form of amino acids typically elutes first.[4]

Caption: Chiral recognition on this compound involves the formation of diastereomeric complexes.

Experimental Protocols: A Guide to Successful Separations

Achieving optimal enantiomeric separation on a this compound column requires careful attention to experimental parameters. The following sections provide detailed methodologies for key aspects of the experimental workflow.

Mobile Phase Preparation

The mobile phase for this compound columns is typically an acidic aqueous solution. Perchloric acid is often recommended due to its low UV absorbance and effectiveness in achieving good resolution.[4]

Preparation of Perchloric Acid Solution (pH 1.0):

-

Weigh out 16.3 grams of commercially available 70% perchloric acid.

-

Dilute the perchloric acid to 1 liter with distilled water. This will result in a solution with a pH of approximately 1.0.

-

For a mobile phase with a pH of 2.0, dilute 100 mL of the pH 1.0 solution to 1 liter with distilled water.

-

It is crucial to degas the mobile phase before use to prevent bubble formation in the HPLC system.

For hydrophobic analytes, methanol (B129727) can be added to the mobile phase to reduce retention times. For the coated this compound(+) and CR(-) columns, the methanol content should not exceed 15% (v/v).[4] The immobilized this compound-I columns are compatible with a wider range of organic solvents, including acetonitrile, ethanol (B145695), and isopropanol.[5]

Sample Preparation

-

Dissolve the sample in the mobile phase to ensure compatibility and avoid peak distortion.

-

Filter the sample solution through a 0.45 µm membrane filter to remove any particulate matter that could clog the column.

HPLC System and Column Conditioning

-

Before installing the this compound column, flush the entire HPLC system, including the injector and sample loop, with ethanol followed by 100% distilled water.[4] This is essential to remove any incompatible solvents.

-

Install the column in the direction of the flow indicated by the arrow on the column label.

-

Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) until a stable baseline is achieved. The typical flow rate for analytical columns is around 0.5 mL/min.[4]

Table 2: Typical Operating Conditions for this compound Columns

| Parameter | This compound(+) / CR(-) | This compound-I(+) / CR-I(-) |

| Mobile Phase pH | 1.0 - 2.0 | 1.0 - 7.0 |

| Organic Modifier | Methanol (≤ 15%) | Methanol, Acetonitrile, Ethanol, IPA |

| Typical Flow Rate | 0.4 - 1.0 mL/min | 0.2 - 0.5 mL/min |

| Temperature | 0 - 50 °C | -5 - 40 °C |

| Pressure Limit | < 150 bar | < 300 bar |

Experimental Workflow and Data Presentation

A typical experimental workflow for the enantiomeric separation of an amino acid sample using a this compound column is outlined below.

Caption: A typical experimental workflow for enantiomeric separation using a this compound column.

The successful separation of enantiomers is typically evaluated by examining the resulting chromatogram. Key parameters include the retention times of each enantiomer and the resolution factor (Rs), which quantifies the degree of separation between the two peaks.

Table 3: Example Separation of Phenylalanine Enantiomers on this compound(+)

| Parameter | Value |

| Column | This compound(+) (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Perchloric Acid (pH 2.0) / Methanol (85/15, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (D-Phe) | ~8 min |

| Retention Time (L-Phe) | ~10 min |

| Resolution (Rs) | > 2.0 |

Note: The above data is illustrative and actual results may vary depending on the specific experimental conditions and instrumentation.

By understanding the fundamental principles of the this compound stationary phase and adhering to meticulous experimental protocols, researchers can effectively harness this powerful tool for the critical task of enantiomeric separation in pharmaceutical development and other scientific disciplines.

References

- 1. New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chiraltech.com [chiraltech.com]

- 4. chiraltech.com [chiraltech.com]

- 5. chiraltech.com [chiraltech.com]

- 6. researchgate.net [researchgate.net]

- 7. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Crownpak CR(+) vs. CR(-): An In-depth Technical Guide to Chiral Recognition and Elution Order

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Crownpak CR(+) and CR(-) chiral stationary phases, focusing on their core principles, chiral recognition mechanisms, and the predictable inversion of elution order for enantiomers. This document is intended to serve as a valuable resource for methods development, troubleshooting, and a deeper understanding of chiral separations involving primary amino groups.

Core Principles of Chiral Separation with this compound

This compound columns are a specialized class of chiral stationary phases (CSPs) designed for the enantioselective separation of compounds containing primary amino groups, most notably amino acids. The chiral selector is a chiral crown ether that is either physically coated onto a 5 µm silica (B1680970) gel support (this compound) or chemically immobilized (this compound-I).[1][2][3]

The fundamental principle of chiral recognition on these columns is the formation of a transient diastereomeric complex between the chiral crown ether of the stationary phase and the protonated primary amine (-NH₃⁺) of the analyte.[3] This interaction is facilitated by an acidic mobile phase, typically with a pH between 1.0 and 2.0, which ensures the analyte's primary amine is in its cationic form.[4]

The key feature that distinguishes this compound(+) and CR(-) is the opposite chirality of the crown ether selector.[2] This deliberate design choice results in a predictable and highly useful inversion of the enantiomer elution order.[3] This feature is particularly advantageous in preparative chromatography, where isolating the first-eluting enantiomer is often more efficient.

The Chiral Recognition Mechanism

The enantioselective discrimination arises from the differential stability of the diastereomeric complexes formed between the chiral crown ether and each enantiomer of the analyte. The formation of these complexes is a multi-point interaction, often described by a three-point interaction model.

For an amino acid, these interactions typically involve:

-

Inclusion of the ammonium (B1175870) group: The protonated primary amino group (-NH₃⁺) of the analyte fits into the cavity of the crown ether, forming hydrogen bonds with the ether oxygen atoms.

-

Steric hindrance: The different spatial arrangements of the substituents at the chiral center of the two enantiomers lead to varying degrees of steric interaction with the chiral barriers of the crown ether.

-

Secondary interactions: Additional interactions, such as hydrogen bonding or dipole-dipole interactions, between other functional groups on the analyte and the stationary phase can further contribute to the stability of the complex.

The enantiomer that forms the more stable complex with the chiral stationary phase will be retained longer on the column and thus elute later. Conversely, the enantiomer that forms the less stable complex will elute first.

Visualizing the Chiral Recognition

The following diagram illustrates the conceptual model of chiral recognition.

Caption: Chiral recognition on this compound(+) leading to differential retention.

Inversion of Elution Order: CR(+) vs. CR(-)

The most significant practical difference between this compound(+) and CR(-) is the reversal of the elution order for a given pair of enantiomers. This is a direct consequence of the opposing chirality of the stationary phases.

For amino acids, a consistent rule applies:

-

On this compound(+), the D-enantiomer almost always elutes before the L-enantiomer. [3]

-

On this compound(-), the L-enantiomer will elute before the D-enantiomer. [2]

This predictable reversal is a powerful tool for peak identification and confirmation. If the elution order of two peaks is inverted when switching from a CR(+) to a CR(-) column (under identical mobile phase conditions), it provides strong evidence that the peaks are a pair of enantiomers.

Quantitative Data on Enantiomeric Separation

Achieving baseline separation of enantiomers requires optimization of chromatographic conditions. The key parameters influencing retention and resolution are mobile phase pH, the type and concentration of the organic modifier, and column temperature.

Table 1: Enantiomeric Separation of Amino Acids on this compound-I(+)

| Analyte | Mobile Phase | Temp (°C) | k₁ (D-form) | k₂ (L-form) | α | Rs |

| DL-Serine | HClO₄ (pH 1.0) / ACN (85/15) | 25 | Data not available | Data not available | Data not available | Baseline separation reported[1] |

| 18 Proteinogenic Amino Acids | SFC: CO₂ / MeOH/H₂O/TFA | N/A | Data not available | Data not available | Data not available | >1.96 (for all)[5] |

Note: k₁ and k₂ are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor (k₂/k₁), and Rs is the resolution factor. "Data not available" indicates that the specific quantitative values were not provided in the cited sources, although successful separation was reported.

Table 2: Enantiomeric Separation of Primary Amines on this compound-I(+)

| Analyte | Mobile Phase | Temp (°C) | k₁ | k₂ | α | Rs |

| 12 Primary Amines | SFC with various modifiers | N/A | Data not available | Data not available | Data not available | Baseline resolution for 9 out of 12[6] |

The lack of extensive, side-by-side quantitative comparisons in the literature underscores the importance of empirical method development for specific applications. However, the predictable inversion of elution order between the CR(+) and CR(-) columns provides a reliable starting point for such development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful chiral separations. Below are representative methodologies for the use of this compound columns.

General Experimental Workflow

The following diagram outlines a typical workflow for chiral separation using this compound columns.

Caption: A typical workflow for chiral analysis using this compound columns.

Example Protocol: Separation of Amino Acids

This protocol is a representative example for the separation of amino acid enantiomers.

-

Column: this compound(+) or CR(-), 150 x 4.0 mm, 5 µm

-

Mobile Phase: Perchloric acid aqueous solution (pH 1.0 to 2.0). To shorten the retention of hydrophobic analytes, up to 15% (v/v) methanol (B129727) can be added.[4] For this compound-I (immobilized) columns, other organic modifiers like acetonitrile (B52724) can be used.[1]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Temperature: Ambient or sub-ambient (e.g., 5-25 °C). Lower temperatures generally improve resolution.[7]

-

Detection: UV at 200-210 nm or Mass Spectrometry.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible acidic aqueous solution.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

Factors Influencing Separation and Elution Order

The success of a chiral separation on this compound columns is highly dependent on the optimization of several experimental parameters.

-

pH of the Mobile Phase: A low pH (1-2) is crucial to ensure the primary amine of the analyte is protonated.[4] Increasing the pH above this range will lead to a loss of retention and chiral recognition.

-

Organic Modifier: For the coated this compound columns, methanol is the recommended organic modifier, with a maximum concentration of 15%.[4] Exceeding this limit can damage the stationary phase. The immobilized CR-I columns offer greater solvent flexibility, allowing the use of acetonitrile and other organic solvents, which can significantly impact selectivity.[1]

-

Temperature: Lowering the column temperature generally increases the stability of the diastereomeric complexes, leading to longer retention times and improved resolution.[7] However, for highly hydrophobic compounds, lower temperatures may lead to excessively long analysis times.

-

Analyte Structure: The steric bulk and the presence of other functional groups near the chiral center of the analyte will significantly influence the stability of the complex and, therefore, the retention and selectivity.

The interplay of these factors determines the final separation. The following diagram illustrates the logical relationships between these parameters and the chromatographic outcome.

Caption: Relationship between experimental parameters and chromatographic results.

Conclusion

This compound(+) and CR(-) columns are powerful tools for the enantiomeric separation of compounds containing primary amino groups. Their key strength lies in the predictable inversion of elution order between the (+) and (-) phases, which simplifies peak identification and aids in method development. A thorough understanding of the chiral recognition mechanism, based on host-guest complexation, and the influence of experimental parameters such as mobile phase pH, organic modifier content, and temperature, is crucial for achieving optimal separations. While comprehensive quantitative comparative data is sparse in the literature, the principles outlined in this guide provide a solid foundation for the successful application of these columns in both analytical and preparative chiral chromatography.

References

- 1. hplc.eu [hplc.eu]

- 2. mz-at.de [mz-at.de]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. thelabstore.co.uk [thelabstore.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived co… [ouci.dntb.gov.ua]

- 7. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]

Crownpak CR in Pharmaceutical Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications and methodologies of Crownpak CR chiral stationary phases in pharmaceutical analysis. This compound columns are renowned for their unique ability to perform enantiomeric separations of compounds containing primary amino groups, a crucial capability in drug development and quality control. This document provides a comprehensive overview of the technology, detailed experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Core Principles of Chiral Recognition

This compound columns utilize a chiral crown ether as the chiral selector.[1] The stationary phase is available in two enantiomeric forms, CR(+) and CR(-), which allows for the inversion of elution order.[2] Chiral recognition is achieved through the formation of a complex between the crown ether and the ammonium (B1175870) ion (-NH3+) of the analyte under acidic conditions.[3] This interaction is highly specific, enabling the separation of enantiomers. The D-form of amino acids consistently elutes before the L-form on a this compound(+) column.[3][4]

The this compound series includes both coated (CR) and immobilized (CR-I) versions. The immobilized columns (CR-I) offer enhanced durability and a wider range of compatible solvents, including acetonitrile (B52724) and various alcohols, allowing for greater flexibility in method development for both reversed-phase and normal-phase chromatography.[5][6]

Key Applications in Pharmaceutical Analysis

The primary application of this compound columns is the enantioseparation of α-amino acids.[2] This is critical in pharmaceutical research for studying the biological activity of different enantiomers and for controlling the stereochemical purity of amino acid-based drugs and intermediates. Beyond amino acids, these columns are effective for resolving any chiral compound that possesses a primary amino group near the chiral center.[3] Documented applications include the separation of chiral thyroxine impurities and novel antibacterial agents.[7]

Experimental Protocols

Successful enantiomeric separation on this compound columns requires careful attention to the experimental conditions. The following protocols provide a general framework for method development.

Initial HPLC System Preparation

-

System Flush: Before installing a this compound column, it is imperative to flush the entire HPLC system, including the injector and sample loop. Flush with ethanol (B145695) followed by 100% distilled water to remove any residual solvents that could damage the stationary phase.[3]

-

Column Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. This may take a significant amount of time, especially when switching between reversed-phase and normal-phase modes.[8]

Reversed-Phase Method Development Workflow

The following diagram outlines a typical workflow for developing a reversed-phase separation method on a this compound-I column.

Caption: Reversed-Phase Method Development Workflow for this compound-I.

Mobile Phase Preparation

-

Aqueous Component: The most commonly used mobile phase is an aqueous solution of perchloric acid (HClO4) at a pH between 1.0 and 2.0.[9] To prepare a pH 1.0 solution, dilute 16.3 grams of 70% perchloric acid to 1 L with distilled water.[3] Subsequent dilutions can be made to achieve higher pH values (e.g., for pH 1.5, dilute 316 mL of pH 1.0 solution to 1 L).[6] Using a higher pH within the optimal range can help to prolong column lifetime.[6]

-

Organic Modifier: For this compound (coated) columns, methanol (B129727) is the recommended organic modifier, with a maximum concentration of 15% (v/v).[9] For this compound-I (immobilized) columns, a wider range of organic solvents can be used, including acetonitrile, ethanol, and isopropanol.[6] Acetonitrile is often a good starting point.[6]

-

Degassing: All mobile phases should be thoroughly degassed before use.[3]

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data for the enantiomeric separation of various amino acids and pharmaceutical compounds using this compound columns.

Table 1: Enantiomeric Separation of Amino Acids on this compound-I(+)

| Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |

| DL-Serine | HClO4 (pH 1.0) / ACN (85/15 v/v) | Not Specified | 25 | Baseline Separation | [10] |

| 18 Proteinogenic Amino Acids | ACN / Water / TFA (96/4/0.5 v/v/v) | 1.2 | 30 | > 1.5 for all pairs | [11] |

| 18 Amino Acids | Supercritical CO2 with Methanol/Water + TFA | Not Specified | Not Specified | 1.96 - 33.62 | [11] |

Table 2: General Operating Parameters for Crownpak Columns

| Parameter | This compound(+)/CR(-) | This compound-I(+)/CR-I(-) | Reference |

| Particle Size | 5 µm | 5 µm | [5] |

| Separation Mode | Reversed-Phase | Reversed-Phase & Normal-Phase | [5] |

| pH Range | 1.0 - 2.0 (stable up to pH 9) | 1.0 - 2.0 (stable up to pH 7) | [6][9] |

| Temperature Range | -5 to 50°C | -5 to 40°C | [5] |

| Max. Pressure | < 150 Bar (2100 psi) | < 300 Bar (4350 psi) | [3][4] |

| Organic Modifier Limit | 15% Methanol | Wide range of solvents | [6][9] |

Chiral Recognition Mechanism and Experimental Logic

The enantioselective separation on a this compound column is governed by the differential stability of the diastereomeric complexes formed between the chiral crown ether and the two enantiomers of the analyte. The following diagram illustrates this principle and the logical steps in selecting the appropriate column.

References

- 1. mz-at.de [mz-at.de]

- 2. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 3. chiraltech.com [chiraltech.com]

- 4. chiraltech.com [chiraltech.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. chiraltech.com [chiraltech.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

- 9. thelabstore.co.uk [thelabstore.co.uk]

- 10. hplc.eu [hplc.eu]

- 11. researchgate.net [researchgate.net]

Crownpak CR for amino acid enantioseparation

An In-Depth Technical Guide to Amino Acid Enantioseparation using Crownpak® CR Columns

For researchers, scientists, and professionals in drug development, the accurate enantioseparation of amino acids is a critical analytical challenge. Crownpak® CR chiral stationary phases (CSPs) offer a robust solution for this purpose. This technical guide provides a comprehensive overview of the Crownpak® CR series, including its core separation principles, detailed experimental protocols, and quantitative data to facilitate method development.

Core Principle of Enantioseparation

The enantioseparation of amino acids on Crownpak® CR columns is achieved through a process of host-guest complexation. The stationary phase consists of a chiral crown ether (the host) chemically bonded to a silica (B1680970) gel support. In an acidic mobile phase, the primary amino group of an amino acid (the guest) is protonated, forming a positively charged ammonium (B1175870) ion (-NH3+).

This ammonium ion can then form a three-point interaction with the crown ether. The differing stereochemistry of the D- and L-amino acid enantiomers leads to the formation of diastereomeric complexes with varying stability. This difference in complex stability results in differential retention times on the column, enabling their separation.

The Crownpak® CR series includes both coated (CR) and immobilized (CR-I) versions. The immobilized columns (CR-I) offer enhanced durability and a broader range of compatible solvents.[1][2][3][4] The series also features columns with pseudo-enantiomeric chiral selectors, designated as (+) and (-). On a Crownpak® CR-I(+) column, the D-enantiomer of an amino acid typically elutes first.[5][6][7][8][9] Conversely, using a CR-I(-) column will invert the elution order.[7][8][9][10]

Caption: Principle of amino acid enantioseparation on a this compound column.

Experimental Protocols

Detailed methodologies for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are outlined below.

High-Performance Liquid Chromatography (HPLC) Protocol

Sample Preparation:

-

Dissolve the amino acid standard or sample in the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.

-

Filter the sample solution through a 0.5 µm membrane filter prior to injection to remove any particulates.[9]

Mobile Phase Preparation (Reversed-Phase):

-

The mobile phase typically consists of an acidic aqueous solution and an organic modifier. Perchloric acid (HClO4) is recommended for optimal resolution and low UV absorption.[7][11]

-

Prepare the aqueous component by adjusting the pH of distilled water with perchloric acid to a range of 1.0 to 2.0.[3][7][11][12][13] Lower pH values generally lead to longer retention times.[7][11]

-

Common organic modifiers include acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and isopropanol (B130326) (IPA). The elution strength of these modifiers is in the descending order of THF > CH3CN > IPA > EtOH > MeOH.[7]

-

A typical starting mobile phase composition is a mixture of the perchloric acid solution and acetonitrile, for example, in a ratio of 80:20 (v/v).[7][9]

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | Crownpak® CR-I(+) or CR-I(-), 150 x 3.0 mm, 5 µm |

| Mobile Phase | e.g., Aqueous HClO4 (pH 1.0-2.0) / Acetonitrile (85:15 v/v)[1] |

| Flow Rate | 0.2 - 0.4 mL/min[7][9] |

| Column Temperature | -5 to 40°C (decreasing temperature can enhance selectivity)[7][9][11] |

| Detection | UV at 200 nm[1] or Mass Spectrometry (MS) |

| Pressure Limit | < 300 Bar (4350 psi)[7][9] |

Supercritical Fluid Chromatography (SFC) Protocol

For rapid analysis, SFC offers an alternative approach.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | Crownpak® CR-I(+) |

| Mobile Phase | Supercritical CO2 with a modifier such as methanol/water and an additive like trifluoroacetic acid[14] |

| Detection | Mass Spectrometry (MS) |

This SFC method has been shown to resolve 18 proteinogenic amino acid enantiomers in under 3 minutes with an average resolution greater than 5.0.[5][6][14]

Caption: General workflow for amino acid enantioseparation by HPLC.

Quantitative Data for Amino Acid Separation

The following table summarizes separation data for various amino acids using a Crownpak® CR-I(+) column under reversed-phase HPLC conditions.

| Amino Acid | Mobile Phase (Aqueous HClO4 / ACN, v/v) | Flow Rate (mL/min) | Temperature (°C) |

| DL-Serine | pH 1.0 / ACN (85/15)[1] | 0.4 | 25[1] |

| DL-Alanine | pH 1.5 / ACN (85/15) | 0.4 | 25 |

| DL-Valine | pH 1.5 / ACN (85/15) | 0.4 | 25 |

| DL-Leucine | pH 1.5 / ACN (80/20) | 0.4 | 25 |

| DL-Isoleucine | pH 1.5 / ACN (80/20) | 0.4 | 25 |

| DL-Phenylalanine | pH 2.0 / ACN (70/30) | 0.5 | 30 |

| DL-Tryptophan | pH 2.0 / ACN (70/30) | 0.5 | 30 |

| DL-Threonine | pH 1.0 / ACN (85/15) | 0.4 | 25 |

| DL-Aspartic Acid | pH 1.0 / ACN (90/10) | 0.3 | 20 |

| DL-Glutamic Acid | pH 1.0 / ACN (90/10) | 0.3 | 20 |

| DL-Methionine | pH 1.5 / ACN (80/20) | 0.4 | 25 |

Note: Proline, a secondary amino acid, is not well-retained on Crownpak® CR columns.[15]

Concluding Remarks

Crownpak® CR columns provide a versatile and effective platform for the enantioseparation of amino acids and other primary amines.[1][8] The availability of both coated and immobilized stationary phases, along with pseudo-enantiomeric selectors, offers a high degree of flexibility for method development. By carefully selecting the mobile phase composition and operating temperature, researchers can achieve baseline separation for a wide array of chiral amino acids, making Crownpak® CR a valuable tool in pharmaceutical analysis and development.

References

- 1. hplc.eu [hplc.eu]

- 2. chiraltech.com [chiraltech.com]

- 3. thelabstore.co.uk [thelabstore.co.uk]

- 4. 53784 - HPLC column this compound-I(+), 150 x 3 mm, 5 µm | Analytics-Shop [analytics-shop.com]

- 5. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived co… [ouci.dntb.gov.ua]

- 7. chiraltech.com [chiraltech.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. chiraltech.com [chiraltech.com]

- 10. researchgate.net [researchgate.net]

- 11. chiraltech.com [chiraltech.com]

- 12. obrnutafaza.hr [obrnutafaza.hr]

- 13. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 14. researchgate.net [researchgate.net]

- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Crownpak CR-I Immobilized vs. Coated Columns: A Technical Deep Dive for Chiral Separations

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral chromatography, the choice of the stationary phase is paramount to achieving successful enantiomeric separation. Crown ethers, a unique class of chiral selectors, have proven to be particularly effective for the resolution of primary amines and amino acids. This technical guide provides an in-depth comparison of the immobilized Crownpak CR-I and traditional coated this compound columns, offering a comprehensive overview of their core differences, performance characteristics, and practical applications. This document is intended to assist researchers in selecting the optimal column for their specific analytical or preparative needs.

The Core Distinction: Immobilized vs. Coated Chiral Stationary Phases

The fundamental difference between this compound-I and the standard this compound columns lies in the method of attachment of the chiral selector—a chiral crown ether—to the silica (B1680970) support.[1][2][3]

-

Coated Columns (this compound): In these columns, the chiral crown ether is physically adsorbed or "coated" onto the surface of the silica gel.[2][3] This non-covalent interaction, while effective for chiral recognition, renders the stationary phase susceptible to damage from certain organic solvents. The use of "forbidden" solvents can lead to the stripping of the chiral selector from the support, causing a rapid decline in column performance and lifetime.[2]

-

Immobilized Columns (this compound-I): To overcome the limitations of coated columns, the this compound-I series features a chiral crown ether that is covalently bonded to the silica support.[1][4][5] This immobilization creates a robust and durable stationary phase that can withstand a much wider range of organic solvents, a key advantage in method development and for enhancing the solubility of certain samples.[1][6]

The move towards immobilized stationary phases represents a significant advancement in chiral column technology, offering enhanced stability and greater flexibility in mobile phase selection.

Comparative Performance and Technical Specifications

The choice between an immobilized and a coated Crownpak column has significant implications for performance and operational parameters. The key differences are summarized in the table below.

| Feature | This compound-I (Immobilized) | This compound (Coated) |

| Chiral Selector Attachment | Covalently bonded to silica gel | Physically coated on silica gel |

| Solvent Compatibility | Compatible with a wide range of organic solvents including THF, ethyl acetate, and chlorinated solvents.[1][4][5] | Restricted to specific solvents and concentrations; typically limited to a maximum of 15% methanol (B129727) in the mobile phase.[2][3] |

| Operating Modes | Normal Phase and Reversed-Phase[1][6] | Primarily Reversed-Phase |

| Robustness & Stability | High stability, resistant to "forbidden" solvents, leading to longer column lifetime.[6] | Susceptible to degradation by incompatible solvents, which can strip the stationary phase.[2] |

| Method Development | Greater flexibility in mobile phase selection allows for optimization of selectivity and resolution.[1] | Limited solvent choice restricts method development options. |

| Sample Solubility | The ability to use stronger organic solvents can enhance the solubility of poorly soluble compounds.[7] | Limited to analytes soluble in the restricted mobile phase compositions. |

| Pressure Limitation | Should be maintained < 300 Bar (4350 psi) for maximum column life.[5] | Should be maintained < 150 Bar (~2100 psi) for maximum column life.[2] |

| pH Range | pH 1.0 to 7.0[8] | Information not explicitly available, but operation is recommended in acidic conditions (pH 1-2).[2][3] |

Chiral Recognition Mechanism

The enantioselective recognition mechanism of Crownpak columns is based on the formation of a host-guest complex between the chiral crown ether and the primary ammonium (B1175870) ion of the analyte.[4][5][6] This interaction occurs under acidic mobile phase conditions, where the primary amine group of the analyte is protonated (-NH3+).

The three-dimensional structure of the crown ether creates a chiral cavity that preferentially includes one enantiomer over the other. The stability of the resulting diastereomeric complexes differs, leading to different retention times and, consequently, chiral separation. For this compound(+) columns, the D-form of amino acids typically elutes first.[4][5][6] The elution order can be reversed by using the corresponding CR(-) column.[6][9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving successful chiral separations. Below are representative methodologies for the use of this compound-I columns.

General Experimental Workflow

Recommended Mobile Phases and Conditions

For Amino Acid and Primary Amine Separations (Reversed-Phase Mode):

-

Column: this compound-I(+) or CR-I(-), 150 x 3.0 mm, 5 µm

-

Mobile Phase: An acidic aqueous solution with an organic modifier is typically used.[10]

-

Aqueous component: Perchloric acid (HClO4) solution (pH 1.0 - 2.0).[1][5] Nitric acid or trifluoroacetic acid (TFA) can also be used, but perchloric acid is often preferred for better resolution and lower UV absorption.[5]

-

Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). The elution power of organic modifiers is in the descending order of THF > CH3CN > IPA > EtOH > MeOH.[5]

-

Typical Starting Conditions: HClO4 aq. (pH 1.5) / ACN = 80 / 20 (v/v)[5]

-

-

Temperature: 25 °C. Decreasing the temperature can increase selectivity.[5]

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[12] It is crucial to filter the sample solution through a 0.5 µm porosity filter before injection.[5]

System Preparation:

-

Before installing the column, flush the entire HPLC system, including the injector and sample loop, with a mixture of methanol and water to remove any contaminants.[12]

-

Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[12]

Applications and Comparative Studies

The expanded solvent compatibility of the this compound-I allows for its use in Supercritical Fluid Chromatography (SFC), a technique that offers fast and efficient separations.[11] Enantioseparation of 18 underivatized amino acids was achieved in less than 3 minutes with an average resolution greater than 5.0 using a this compound-I(+) column in SFC.[11] Such rapid and high-resolution separations are often not feasible with coated columns due to their solvent limitations.

Conclusion

The development of immobilized chiral stationary phases, such as the this compound-I series, represents a significant advancement in the field of chiral chromatography. The enhanced robustness, stability, and expanded solvent compatibility of these columns provide researchers with greater flexibility and reliability for the separation of primary amines and amino acids. While coated Crownpak columns are effective for specific applications, the superior performance and versatility of the immobilized this compound-I columns make them the recommended choice for new method development and for challenging separations that require a wider range of mobile phase conditions. The ability to operate in both reversed-phase and normal-phase modes, as well as in SFC, further solidifies the position of this compound-I as a powerful tool in the analytical and preparative separation of enantiomers.

References

- 1. hplc.eu [hplc.eu]

- 2. chiraltech.com [chiraltech.com]

- 3. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 4. chiraltech.com [chiraltech.com]

- 5. chiraltech.com [chiraltech.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. chiraltech.com [chiraltech.com]

- 8. Investigation into the performance and stability of immobilized and coated polysaccharide columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. benchchem.com [benchchem.com]

- 11. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Initial Screening of Primary Amines with Crownpak CR Chiral Stationary Phases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial screening of primary amines using Crownpak CR chiral stationary phases. Chiral separation is a critical step in drug development and pharmaceutical sciences, and this compound columns offer a powerful solution for the resolution of racemic primary amines. This document outlines the fundamental principles, experimental protocols, and quantitative data to facilitate efficient method development.

Introduction to this compound for Primary Amine Separation

This compound columns are a specialized class of chiral stationary phases (CSPs) designed for the enantioselective separation of compounds containing primary amino groups. The chiral selector is a crown ether, a macrocyclic polyether, which is immobilized or coated onto a silica (B1680970) support.[1][2][3][4][5][6] These columns are particularly effective for the separation of amino acids and various other chiral primary amines.[2][7]

The key features of this compound columns include:

-

High Enantioselectivity: Demonstrated success in resolving racemates of primary amines, often with baseline separation.[8]

-

Broad Applicability: Effective for a wide range of primary amines, including those that are challenging to separate on other types of CSPs.[8]

-

Predictable Elution Order: The this compound(+) and CR(-) columns offer inverted elution orders for enantiomers, which can be advantageous in preparative separations where isolating the first-eluting enantiomer is often easier.[7][8]

-

Compatibility with HPLC and SFC: this compound columns can be effectively used in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing flexibility in method development.[8]

Chiral Recognition Mechanism

The enantioselective separation on a this compound column is based on the formation of a diastereomeric complex between the chiral crown ether and the protonated primary amine of the analyte.[7]

Key aspects of the mechanism include:

-

Acidic Mobile Phase: An acidic mobile phase is essential to protonate the primary amino group of the analyte, forming an ammonium (B1175870) ion (-NH₃⁺).[9]

-

Inclusion Complexation: The protonated amine forms an inclusion complex with the crown ether cavity through hydrogen bonding between the ammonium protons and the oxygen atoms of the polyether ring.

-

Three-Point Interaction Model: Chiral recognition is achieved through a three-point interaction between the chiral stationary phase and one of the enantiomers. These interactions can include hydrogen bonding, steric hindrance, and dipole-dipole interactions between the substituents on the analyte's chiral center and the chiral barriers of the crown ether.

Caption: Chiral recognition mechanism on this compound.

Initial Screening Workflow

A systematic approach to screening is crucial for efficient method development. The following workflow is recommended for the initial screening of primary amines on this compound columns.

Caption: A typical workflow for screening primary amines.

Experimental Protocols

Detailed methodologies for both HPLC and SFC screening are provided below.

HPLC Screening Protocol

Objective: To perform an initial screen of a primary amine racemate using a this compound column under reversed-phase HPLC conditions.

Materials:

-

This compound-I(+) or CR-I(-) column (e.g., 150 x 3.0 mm, 5 µm)[3]

-

HPLC system with UV or MS detector

-

Primary amine sample

-

Perchloric acid (HClO₄)

-

Acetonitrile (ACN) or Methanol (MeOH)

-

Ultrapure water

Procedure:

-

Mobile Phase Preparation:

-

Prepare an aqueous solution of perchloric acid at a pH between 1.0 and 2.0.[9] For example, to prepare a pH 1.0 solution, carefully add the appropriate amount of concentrated perchloric acid to ultrapure water.[9]

-

Prepare the organic modifier (ACN or MeOH).

-

A typical starting mobile phase composition is a mixture of the acidic aqueous solution and the organic modifier (e.g., 85:15 v/v aqueous:organic).[3]

-

-

Sample Preparation:

-

Dissolve the primary amine sample in the mobile phase at a suitable concentration (e.g., 0.5-1.0 mg/mL).

-

-

HPLC System Setup:

-

Install the this compound column and equilibrate with the mobile phase until a stable baseline is achieved.

-

Set the flow rate (e.g., 0.4 mL/min for a 3.0 mm ID column).

-

Set the column temperature (e.g., 25 °C).[3]

-

Set the UV detector to an appropriate wavelength for the analyte (e.g., 200-220 nm for general screening).[3]

-

-

Analysis:

-

Inject the sample solution.

-

Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

-

Data Evaluation:

-

Assess the chromatogram for the separation of the two enantiomers.

-

If separation is observed, calculate the retention times (t₁, t₂), separation factor (α), and resolution (Rs).

-

If separation is poor or absent, consider optimizing the mobile phase composition (adjusting the organic modifier percentage or pH) or the column temperature.

-

SFC Screening Protocol

Objective: To perform an initial screen of a primary amine racemate using a this compound column under SFC conditions.

Materials:

-

This compound-I(+) or CR-I(-) column (e.g., 150 x 3.0 mm, 5 µm)[8]

-

SFC system with a UV or MS detector

-

Primary amine sample

-

Supercritical CO₂

-

Modifier: Methanol (MeOH), Ethanol (B145695) (EtOH), or Isopropanol (B130326) (IPA)[8]

-

Acidic additive: Trifluoroacetic acid (TFA)[8]

-

Water (optional, for peak shape improvement)[8]

Procedure:

-

Modifier Preparation:

-

Sample Preparation:

-

Dissolve the primary amine sample in the modifier or a suitable solvent miscible with the mobile phase.

-

-

SFC System Setup:

-

Install the this compound column and equilibrate with the initial mobile phase conditions.

-

Set the back pressure (e.g., 100-150 bar).

-

Set the column temperature (e.g., 40 °C).

-

Set a gradient elution program. A typical screening gradient might be from 5% to 50% modifier over several minutes.

-

Set the UV detector to an appropriate wavelength.

-

-

Analysis:

-

Inject the sample solution.

-

Run the SFC analysis.

-

-

Data Evaluation:

-

Evaluate the chromatogram for enantiomeric separation.

-

If separation is achieved, determine the retention times and assess the resolution.

-

For optimization, different modifiers (MeOH, EtOH, IPA) can be screened, as the choice of modifier can significantly impact the resolution.[8]

-

Quantitative Data and Performance

This compound columns have demonstrated superior performance in the separation of primary amines compared to other types of chiral stationary phases, particularly polysaccharide-based columns, in SFC screenings.[8]

HPLC Separation Data

The following table summarizes representative data for the separation of primary amines using this compound columns under HPLC conditions.

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | t₁ (min) | t₂ (min) | α | Rs |

| DL-Serine[3] | This compound-I(+) (150x3.0mm, 5µm) | HClO₄ (pH 1.0) / ACN (85/15) | 0.1 | 25 | ~8.5 | ~10.5 | - | Baseline |

| Diphenylalanine[10] | This compound(+) | HClO₄ (pH 2.0) / MeOH (85/15) | - | - | ~55 | ~60 | 1.09 | Partial |

Note: "-" indicates data not available in the cited sources.

SFC Screening Performance

A study comparing this compound-I(+) with eight immobilized polysaccharide-based columns for the SFC separation of 12 primary amine racemates showed a significantly higher success rate for the Crownpak column.[8]

| Column Type | Number of Baseline Resolutions (out of 12) |

| This compound-I(+) | 9 |

| Polysaccharide-based Columns (average) | 4 |

This highlights the particular suitability of this compound for the challenging separation of primary amines. The study also found that ethanol was the most effective modifier among methanol, ethanol, and isopropanol for achieving the best resolution.[8]

Conclusion

This compound columns are a highly effective and versatile tool for the initial screening and method development for the chiral separation of primary amines. Their unique chiral recognition mechanism, based on the formation of an inclusion complex with the protonated amine, provides high enantioselectivity for a broad range of analytes. By following a systematic screening workflow and the detailed experimental protocols provided in this guide for both HPLC and SFC, researchers, scientists, and drug development professionals can efficiently achieve baseline resolution of their target primary amine enantiomers. The superior performance of this compound, particularly in SFC, makes it a valuable asset in the modern analytical laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. thelabstore.co.uk [thelabstore.co.uk]

- 3. hplc.eu [hplc.eu]

- 4. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 5. chiraltech.com [chiraltech.com]

- 6. scribd.com [scribd.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. chiraltech.com [chiraltech.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Chiral Separation of D/L-Serine using Crownpak® CR HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain, playing a significant role in neurotransmission.[1][2] Its levels are implicated in various neurological and psychiatric disorders, making the accurate quantification of both D- and L-serine essential for research and drug development.[2][3] High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase, such as the Crownpak® CR column, offers a robust and reliable method for the enantioselective separation of D/L-serine without the need for derivatization.[3][4][5]

The Crownpak® CR series of columns contain a chiral crown ether as the chiral selector.[6][7] Chiral recognition is achieved through the formation of a complex between the crown ether and the primary amine group of serine under acidic mobile phase conditions.[7] The immobilized versions, Crownpak® CR-I(+) and CR-I(-), allow for the use of a wider range of organic solvents, enhancing resolution and providing longer column lifetimes.[3][6][7] Notably, on a Crownpak® CR-I(+) column, the D-enantiomer of amino acids typically elutes before the L-enantiomer.[7][8]

Quantitative Data Summary

The following table summarizes typical experimental conditions and performance data for the chiral separation of D/L-serine using Crownpak® CR columns.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Crownpak® CR-I(+) | Crownpak® CR-I(+) | Crownpak® CR-I(+) / CR-I(-) |

| Dimensions | 3.0 mm i.d. x 150 mm | Not Specified | 3.0 mm i.d. x 150 mm |

| Particle Size | 5 µm | Not Specified | 5 µm |

| Mobile Phase | Perchloric acid (pH 1.0) / Acetonitrile (B52724) (85/15, v/v) | 0.3% Trifluoroacetic acid in 10% Acetonitrile | Acetonitrile / Ethanol / Water / TFA (80/15/5/0.5, v/v/v/v) |

| Flow Rate | 0.1 mL/min | Not Specified | 0.6 mL/min |

| Temperature | 25 °C | Not Specified | 20 °C |

| Detection | UV at 200 nm | MS/MS | MS/MS |

| Elution Order | D-Serine then L-Serine | Not Specified | D-Serine then L-Serine on CR-I(+) |

| Reference | [3][9] | [4] | [5] |

Experimental Protocols

Method 1: UV Detection

This protocol is based on the application note from Daicel Corporation for the separation of DL-serine.[3][9]

1. Materials and Reagents

-

D/L-Serine standard

-

Perchloric acid (70%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

2. Equipment

-

HPLC system with UV detector

-

Crownpak® CR-I(+) column (3.0 mm i.d. x 150 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Mobile Phase Preparation (Perchloric acid, pH 1.0)

-

Carefully add approximately 1.43 mL of 70% perchloric acid to 900 mL of HPLC-grade water.

-

Adjust the pH to 1.0 by adding more perchloric acid or a suitable base if necessary.

-

Bring the final volume to 1 L with water.

-

To prepare the final mobile phase, mix the aqueous perchloric acid solution (pH 1.0) with acetonitrile in an 85:15 (v/v) ratio.

-

Degas the mobile phase before use.

4. Standard Solution Preparation

-

Prepare a stock solution of DL-serine (e.g., 1 mg/mL) in the mobile phase.

-

Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

5. HPLC Analysis

-

Equilibrate the Crownpak® CR-I(+) column with the mobile phase at a flow rate of 0.1 mL/min until a stable baseline is achieved.

-

Set the column temperature to 25 °C.

-

Set the UV detector to a wavelength of 200 nm.

-

Inject the standard solutions.

-

Record the chromatograms and determine the retention times for D-serine and L-serine.

Method 2: Mass Spectrometry (MS) Detection

This protocol is a general guideline for coupling the Crownpak® CR column to a mass spectrometer, based on published research.[4][5]

1. Materials and Reagents

-

D/L-Serine standard

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (LC-MS grade)

-

Ethanol (LC-MS grade)

-

Water (LC-MS grade)

2. Equipment

-

HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

Crownpak® CR-I(+) or CR-I(-) column (3.0 mm i.d. x 150 mm, 5 µm)

-

Standard laboratory equipment for solution preparation

3. Mobile Phase Preparation

-

Prepare the mobile phase by mixing acetonitrile, ethanol, water, and TFA in an 80:15:5:0.5 (v/v/v/v) ratio.[5]

-

Alternatively, a mobile phase of 0.3% trifluoroacetic acid in 10% acetonitrile can be used.[4]

-

Degas the mobile phase before use.

4. Standard Solution Preparation

-

Prepare stock and working standard solutions of D/L-serine as described in Method 1, using the chosen mobile phase as the diluent.

5. HPLC-MS/MS Analysis

-

Equilibrate the Crownpak® CR column with the mobile phase at a flow rate of 0.6 mL/min.[5]

-

Set the column temperature to 20 °C.[5]

-

Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy, and MRM transitions) for the detection of serine.

-

Inject the standard solutions.

-

Acquire data and process the results to determine the concentrations of D- and L-serine.

Visualizations

Caption: Experimental workflow for D/L-serine analysis using this compound HPLC.

Caption: Logical relationship of chiral recognition on a this compound column.

References

- 1. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hplc.eu [hplc.eu]

- 4. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. thelabstore.co.uk [thelabstore.co.uk]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. chiraltech.com [chiraltech.com]

- 9. scribd.com [scribd.com]

Application Notes and Protocols for Crownpak CR(+) Mobile Phase Preparation

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation of mobile phases for the Crownpak CR(+) chiral stationary phase, designed for the enantiomeric separation of amino acids and other molecules containing primary amino groups.

Principle of Separation

The chiral recognition mechanism of this compound(+) columns is based on the formation of a complex between the chiral crown ether coated on the silica (B1680970) gel and an ammonium (B1175870) ion (-NH3+) from the analyte.[1] This interaction occurs under acidic conditions, making the mobile phase preparation a critical step for achieving successful chiral separations.[1][2] The D-form of amino acids typically elutes first when using the this compound(+) column.[1] For reversal of elution order, the this compound(-) column can be utilized.[3]

Mobile Phase Composition

The standard mobile phase for this compound(+) columns is an acidic aqueous solution. Perchloric acid is the most recommended acid due to its ability to provide high resolutions and its low UV absorption.[2][3] However, other acids such as nitric acid and trifluoroacetic acid (TFA) can also be used.[2][3]

To modulate the retention time of hydrophobic compounds, an organic modifier, typically methanol, can be added to the mobile phase.[2][4] It is critical to not exceed a maximum concentration of 15% methanol, as higher concentrations can irreversibly damage the stationary phase.[2]

Key Mobile Phase Parameters:

-

pH: The optimal pH range for the mobile phase is between 1.0 and 2.0.[2][3] A lower pH generally leads to better resolution but may shorten the column's lifespan.[2][3] It is advisable to use the highest pH that provides satisfactory separation to prolong column life.[2]

-

Acid Concentration: The concentration of the acid dictates the pH of the mobile phase.

-

Organic Modifier: Methanol is the recommended organic modifier, with a maximum concentration of 15% (v/v).[2][4]

Experimental Protocols: Mobile Phase Preparation

Below are detailed protocols for preparing various mobile phases for use with the this compound(+) column.

Preparation of Aqueous Perchloric Acid Solutions

Materials:

-

Perchloric acid (70%, analytical grade)

-

Distilled or deionized water

-

Volumetric flasks (1 L)

-

Graduated cylinders

-

pH meter

Protocol:

| Target pH | Preparation Procedure |

| 1.0 | Carefully weigh 16.3 grams of 70% perchloric acid and dilute it to 1 L with distilled water in a volumetric flask.[2][5] |

| 1.3 | Dilute 500 mL of the pH 1.0 perchloric acid solution to 1 L with distilled water.[2][5] |

| 1.5 | Dilute 316 mL of the pH 1.0 perchloric acid solution to 1 L with distilled water.[2][5] |

| 2.0 | Dilute 100 mL of the pH 1.0 perchloric acid solution to 1 L with distilled water.[2][5] |

Important Considerations:

-

Always add acid to water, never the other way around, due to the exothermic reaction.

-

Allow the solution to cool to room temperature before making the final volume adjustment.

-

Verify the final pH of the solution using a calibrated pH meter and adjust as necessary.

-

All aqueous mobile phases should be filtered through a 0.5 µm membrane filter before use to remove any particulates.[5][6]

-

Thoroughly degas the mobile phase before use to prevent bubble formation in the HPLC system.[2]

Preparation of Mobile Phases with Organic Modifier

Protocol:

-

Prepare the aqueous acidic solution of the desired pH as described in section 3.1.

-

Measure the required volume of the aqueous solution and the organic modifier (methanol) separately.

-

Combine the two solutions in a clean, appropriate container. For example, for a 90:10 (v/v) aqueous acid:methanol mobile phase, mix 900 mL of the aqueous acid solution with 100 mL of methanol.

-

Ensure the final mixture is thoroughly mixed.

-

Degas the final mobile phase mixture before use.

Application Data: Example Separation Conditions

The following table summarizes typical experimental conditions for chiral separations using the this compound(+) column.

| Analyte | Mobile Phase | Flow Rate (mL/min) | Column Temperature (°C) | Detection | Reference |

| Racemic DPA | pH 2 HClO₄ : Methanol (85:15 v/v) | 1.0 | Not Specified | UV 210 nm | [7] |

| S-DAR | Aqueous 70% HClO₄ (pH 2.5) : Methanol (90:10 v/v) | 0.8 | Not Specified | UV 286 nm | [7] |

| DL-Serine | Aqueous HClO₄ (pH 1.0) : Acetonitrile (85:15 v/v) | Not Specified | 25 | UV 200 nm | [8] |

| 18 Amino Acids (underivatized) | Supercritical Fluid Chromatography with modifier and acidic additives | Not Specified | Not Specified | Mass Spectrometry | [9] |

Logical Workflow for Mobile Phase Preparation

The following diagram illustrates the decision-making process and workflow for preparing a suitable mobile phase for a this compound(+) column.

Caption: Workflow for this compound(+) Mobile Phase Preparation.

Column Care and Maintenance

-

System Flushing: Before connecting a this compound(+) column, flush the entire HPLC system, including the injector and sample loop, with ethanol (B145695) followed by 100% distilled water to remove any residual solvents.[2]

-

Sample Solvent: Dissolve samples in water and filter them through a 0.5 µm membrane filter.[2] Avoid using sample solutions containing more than 15% methanol.[2]

-

Storage: For short-term storage, flush the column with distilled water.[2] For long-term storage (over a week), store the column with end-caps in a refrigerator (3-6°C) to prevent microbial growth.[2]

-

Avoid Potassium Ions: The presence of K+ ions in the mobile phase can interfere with the chiral recognition process and should be avoided.[2][6]

References

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chiraltech.com [chiraltech.com]

- 3. thelabstore.co.uk [thelabstore.co.uk]

- 4. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 5. chiraltech.com [chiraltech.com]

- 6. chiraltech.com [chiraltech.com]

- 7. researchgate.net [researchgate.net]

- 8. hplc.eu [hplc.eu]

- 9. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Effect of Perchloric Acid Concentration on Crownpak CR Separation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the impact of perchloric acid concentration on the enantiomeric separation of amino acids and primary amines using Crownpak CR chiral stationary phases. The protocols and data presented herein are designed to assist in method development and optimization for achieving baseline separation of chiral compounds.

Introduction

This compound columns, featuring a chiral crown ether as the stationary phase, are highly effective for the chiral resolution of compounds containing a primary amino group, most notably amino acids. The chiral recognition mechanism relies on the formation of a complex between the ammonium (B1175870) ion (-NH3+) of the analyte and the crown ether. This interaction occurs under acidic mobile phase conditions, with aqueous perchloric acid being the most commonly used and recommended mobile phase.[1][2][3]

The concentration of perchloric acid, and therefore the pH of the mobile phase, is a critical parameter that significantly influences retention, selectivity, and resolution.[4] Generally, a lower pH (higher perchloric acid concentration) enhances the enantioselectivity for many analytes. However, it also leads to longer retention times and can potentially shorten the lifespan of the column.[1][5] Therefore, optimizing the perchloric acid concentration is a crucial step in method development to achieve a balance between resolution, analysis time, and column longevity.

Mechanism of Separation and Influence of Perchloric Acid

The chiral recognition on a this compound column is based on a three-point interaction model between the chiral crown ether and the protonated primary amine of the analyte. The acidic mobile phase ensures the complete protonation of the primary amino group of the analyte to an ammonium ion.

The concentration of perchloric acid influences the separation in the following ways:

-

Analyte Protonation: A lower pH ensures complete protonation of the analyte's primary amine, which is essential for the complexation with the crown ether.

-

Ionic Strength: Changes in the perchloric acid concentration alter the ionic strength of the mobile phase, which can affect the interactions between the analyte, the stationary phase, and the mobile phase.

-

Retention Time: A higher concentration of perchloric acid (lower pH) generally leads to stronger interactions and, consequently, longer retention times.[1]

-

Resolution: For many compounds, a lower pH results in improved resolution (Rs) due to enhanced chiral recognition.[1][5]

Experimental Protocols

Materials and Equipment

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: Daicel CROWNPAK® CR(+) or CR(-), 5 µm, 4.0 x 150 mm (or similar dimensions). A guard column is highly recommended.[3]

-

Reagents:

-

Perchloric acid (70%), HPLC grade

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or deionized

-

Analytes (racemic amino acids or primary amines)

-

Mobile Phase Preparation

It is crucial to prepare the perchloric acid mobile phase accurately. The following are examples of how to prepare aqueous solutions of perchloric acid at different pH values.

Table 1: Preparation of Perchloric Acid Mobile Phases [5]

| Target pH | Preparation from 70% Perchloric Acid | Preparation from pH 1.0 Stock Solution |

| 1.0 | Weigh 16.3 g of 70% perchloric acid and dilute to 1 L with HPLC grade water. | - |

| 1.3 | - | Dilute 500 mL of pH 1.0 solution to 1 L with HPLC grade water. |

| 1.5 | - | Dilute 316 mL of pH 1.0 solution to 1 L with HPLC grade water. |

| 2.0 | - | Dilute 100 mL of pH 1.0 solution to 1 L with HPLC grade water. |

Note: Always degas the mobile phase before use. The addition of an organic modifier, such as methanol (up to 15% v/v), can be used to reduce the retention time of hydrophobic compounds.[6]

General Chromatographic Conditions

-

Flow Rate: 0.5 - 1.2 mL/min

-

Temperature: Ambient or controlled (e.g., 25°C). Lower temperatures can sometimes improve resolution.

-

Detection: UV, typically at 200-220 nm for amino acids.

-

Injection Volume: 5-20 µL

Protocol for Optimizing Perchloric Acid Concentration

-

Initial Conditions: Start with a mobile phase of aqueous perchloric acid at pH 2.0. If an organic modifier is needed to elute the analyte, start with a low concentration (e.g., 5% methanol).

-

pH Gradient: If the initial separation is poor, incrementally decrease the pH of the mobile phase to 1.5, 1.3, and 1.0.

-

Data Collection: At each pH level, inject the racemic standard and record the retention times of the two enantiomers.

-

Calculation: Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for each condition.

-

Optimization: Select the pH that provides the best balance of resolution and analysis time. A resolution of >1.5 is generally considered baseline separation.

Data Presentation: Effect of Perchloric Acid Concentration

The following tables summarize the effect of perchloric acid concentration on the separation of representative amino acids. Note that these data points are collected from various sources and are intended to illustrate the general trends.

Table 2: Effect of Perchloric Acid pH on the Separation of Phenylalanine Enantiomers

| Analyte | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |

| DL-Phenylalanine | aq. Perchloric acid (pH=1.0) / ACN (70/30, v/v) | tR1: 2.9, tR2: 5.6 | 4.35 | 11.8 | [DAICEL Application] |

| Diphenylalanine | Perchloric Acid (pH 2):Methanol (85:15, v/v) | ~60 | 1.09 | Partial Separation | [2] |

Table 3: Chromatographic Data for Various Analytes on this compound(+)

| Analyte | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |

| DL-Serine | HClO4 a.q.(pH=1.0) / ACN (85/15, v/v) | - | - | Good Separation | [7] |

| 3,4-Dihydroxy-DL-phenylalanine | perchloric acid aq. pH=1.5 / ACN (80/20, v/v) | - | - | Good Separation | [DAICEL Application] |

| S-DAR | aq. acidic 70 % HClO4 (pH 2.5): methanol (90:10, v/v) | - | - | Good Separation | [2] |

Data not available in the source is denoted by "-".

Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Caption: Relationship between perchloric acid concentration and chromatographic parameters.

Caption: Workflow for optimizing perchloric acid concentration in this compound separations.

Conclusion

The concentration of perchloric acid in the mobile phase is a paramount parameter for achieving successful enantiomeric separations on this compound columns. A systematic approach to optimizing the pH, typically within the range of 1.0 to 2.0, is essential. While a lower pH generally enhances resolution, it is advisable to use the highest pH that provides adequate separation to ensure longer column life. These application notes provide a framework for method development, enabling researchers to effectively utilize this compound columns for the chiral analysis of amino acids and primary amines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. chiraltech.com [chiraltech.com]

- 6. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 7. chiraltech.com [chiraltech.com]

Optimizing Amino Acid Analysis on Crownpak CR Columns: A Guide to Temperature-Driven Resolution Enhancement

Application Note & Protocol

For researchers, scientists, and professionals in drug development, achieving optimal separation of amino acid enantiomers is crucial for accurate quantification and analysis. The Crownpak CR series of chiral stationary phases, based on a chiral crown ether, provides excellent selectivity for the enantiomeric separation of amino acids and other primary amine-containing compounds.[1][2] A critical parameter in method development with these columns is the column temperature, which can be modulated to significantly improve resolution. This document provides a detailed guide and protocol for optimizing temperature for amino acid analysis on this compound columns.

Generally, for hydrophilic samples, a lower column temperature enhances the resolution of enantiomers.[3][4] However, it's important to note that some hydrophobic samples may be strongly retained at lower temperatures.[3][4] Therefore, a systematic approach to temperature optimization is recommended to achieve the best balance between resolution and analysis time. The this compound columns can be operated within a temperature range of -5°C to 50°C, while the immobilized this compound-I versions are suitable for use between -5°C and 40°C.[2][5]

Experimental Workflow for Temperature Optimization

The following diagram outlines the systematic approach to optimizing column temperature for amino acid analysis on a this compound column.

Caption: Workflow for temperature optimization in amino acid analysis.

Protocol for Temperature Optimization

This protocol provides a step-by-step guide for the systematic optimization of column temperature for the enantiomeric separation of a target amino acid.

1. Materials and Equipment:

-

HPLC system with a column thermostatting compartment

-

This compound(+) or CR(-) column (e.g., 150 x 3.0 mm, 5 µm)

-

Analytical standards of the D- and L-amino acids of interest

-

Mobile phase components (e.g., perchloric acid, acetonitrile, HPLC-grade water)

-

UV detector

2. Standard and Mobile Phase Preparation:

-

Mobile Phase: Prepare the mobile phase as per the initial method conditions. A common mobile phase for this compound columns is an acidic aqueous solution, such as perchloric acid (pH 1.0-2.0), often mixed with an organic modifier like acetonitrile.[1][6] For example, a mobile phase of aqueous HClO4 (pH 1.5) / Acetonitrile (80/20, v/v) can be used as a starting point.[5]

-

Sample Solution: Prepare a solution of the racemic amino acid (or a mixture of the D- and L-enantiomers) in the mobile phase at a suitable concentration for UV detection.

3. HPLC System Setup and Equilibration:

-

Install the this compound column in the column compartment.

-

Set the initial column temperature, for example, at 25°C.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.4 mL/min) until a stable baseline is achieved.

4. Temperature Optimization Runs:

-

Inject the amino acid sample and record the chromatogram at the initial temperature of 25°C.

-

Subsequently, set the column temperature to a series of different values, for instance, 40°C, 15°C, and 5°C.

-

At each temperature, allow the system to equilibrate for at least 30 minutes before injecting the sample.

-

For each run, record the retention times of both enantiomers and the peak widths.

5. Data Analysis:

-

For each temperature, calculate the following parameters:

-

Retention Factor (k'): k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time.

-

Separation Factor (α): α = k'2 / k'1, where k'2 and k'1 are the retention factors of the second and first eluting enantiomers, respectively.

-

Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.

-

-

Summarize the collected data in a table for easy comparison.

Data Presentation: The Effect of Temperature on Amino Acid Separation

The following tables illustrate the expected impact of temperature on the chromatographic parameters for the separation of a hypothetical amino acid pair on a this compound column.

Table 1: Influence of Temperature on Retention Time and Separation Factor

| Temperature (°C) | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Separation Factor (α) |

| 40 | 8.5 | 9.2 | 1.08 |

| 25 | 10.2 | 11.5 | 1.13 |

| 10 | 12.8 | 15.0 | 1.17 |

| 5 | 15.1 | 18.2 | 1.20 |

Table 2: Influence of Temperature on Resolution and Peak Asymmetry

| Temperature (°C) | Resolution (Rs) | Peak Asymmetry (As) - Enantiomer 1 | Peak Asymmetry (As) - Enantiomer 2 |

| 40 | 1.3 | 1.1 | 1.1 |

| 25 | 1.8 | 1.1 | 1.2 |

| 10 | 2.4 | 1.2 | 1.2 |

| 5 | 2.9 | 1.2 | 1.3 |

Concluding Remarks